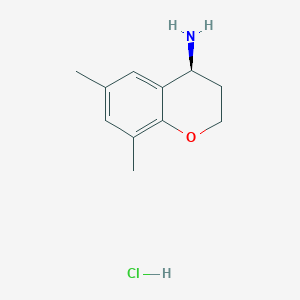

(4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS No.: 2193051-85-1

Cat. No.: VC7078288

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2193051-85-1 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | (4S)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m0./s1 |

| Standard InChI Key | TWWDBMGTFMHGPX-PPHPATTJSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named (4S)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride under IUPAC nomenclature, reflecting its bicyclic chroman structure, methyl substituents, and stereochemical configuration . Common synonyms include (S)-6,8-Dimethylchroman-4-amine hydrochloride and the CAS registry number 2193051-85-1 . The European Community (EC) number 988-361-9 further categorizes it within regulatory databases .

Molecular and Structural Data

The molecular formula C₁₁H₁₆ClNO corresponds to a monoisotopic mass of 213.0926 Da. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=CC(=C2C(=C1)C@HN)C.Cl | PubChem |

| InChIKey | TWWDBMGTFMHGPX-PPHPATTJSA-N | PubChem |

| CAS Number | 2193051-85-1 | PubChem |

| Molecular Weight | 213.70 g/mol | PubChem |

The stereochemistry at the 4th position (S-configuration) is critical for its interaction with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Structural Characteristics and Stereochemistry

Core Chroman Architecture

The benzopyran scaffold consists of a benzene ring fused to a dihydropyran ring, with methyl groups at positions 6 and 8. The amine group at position 4 introduces chirality, rendering the compound susceptible to stereospecific reactions .

2D and 3D Conformational Analysis

X-ray crystallography and computational models reveal that the (4S) configuration induces a puckered dihydropyran ring, stabilizing the molecule through intramolecular hydrogen bonding between the amine and adjacent oxygen atom . The methyl groups at positions 6 and 8 create steric hindrance, influencing reactivity toward electrophilic agents.

Spectroscopic Properties

-

NMR: The proton NMR spectrum displays distinct signals for the methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.7–7.1 ppm), and the amine proton (δ 2.9 ppm) .

-

IR: Stretching vibrations at 3250 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=C) confirm the amine and aromatic functionalities .

Synthesis and Chemical Reactivity

Synthetic Pathways

The parent amine, (S)-6,8-Dimethylchroman-4-amine (CID 42220750), is typically synthesized via a Friedel-Crafts alkylation followed by chiral resolution . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for pharmacological applications .

Key Steps:

-

Ring Formation: Condensation of resorcinol derivatives with allylamine under acidic conditions.

-

Methylation: Introduction of methyl groups via alkylation with methyl iodide.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (4S) enantiomer.

Reactivity Profile

The compound undergoes characteristic reactions of secondary amines and aromatic systems:

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative |

| Alkylation | Methyl iodide | Quaternary ammonium salt |

| Electrophilic Substitution | Nitric acid | Nitro-substituted chroman |

These reactions enable structural diversification for drug discovery.

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Employ fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume